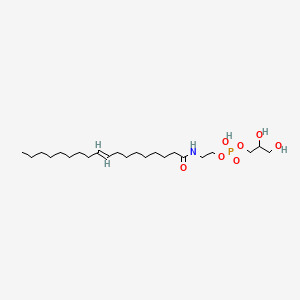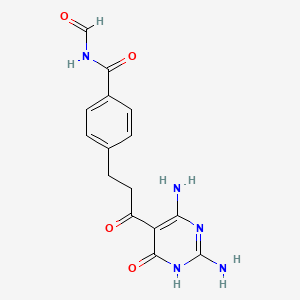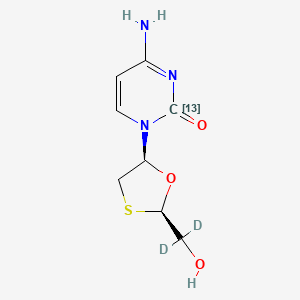
Lamivudine-13C1,d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lamivudine-13C1,d2 is a stable isotope-labeled compound of lamivudine, a nucleoside reverse transcriptase inhibitor used primarily in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections . The stable isotope labeling involves the incorporation of carbon-13 and deuterium atoms, which are non-radioactive and can be used in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lamivudine-13C1,d2 involves the incorporation of stable isotopes into the lamivudine molecule. The general synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of labeled starting materials, such as 13C-labeled cytosine and deuterium-labeled intermediates.
Coupling Reaction: The labeled cytosine is coupled with a thiolactone intermediate to form the oxathiolane ring structure.
Hydroxymethylation: The oxathiolane intermediate undergoes hydroxymethylation to introduce the hydroxymethyl group at the 5-position.
Final Assembly: The final step involves the assembly of the labeled lamivudine molecule through a series of protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of labeled starting materials.
Optimization: Optimization of reaction conditions to ensure high yield and purity.
Purification: Purification of the final product using techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Lamivudine-13C1,d2 undergoes various chemical reactions, including:
Oxidation: Oxidation reactions involving the hydroxymethyl group.
Reduction: Reduction reactions to modify the oxathiolane ring structure.
Substitution: Nucleophilic substitution reactions involving the cytosine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed.
Major Products
The major products formed from these reactions include modified lamivudine derivatives with altered pharmacological properties .
Applications De Recherche Scientifique
Lamivudine-13C1,d2 has a wide range of scientific research applications, including:
Mécanisme D'action
Lamivudine-13C1,d2 exerts its effects through the following mechanism:
Phosphorylation: It is phosphorylated intracellularly to its active 5’-triphosphate metabolite, lamivudine triphosphate.
Incorporation into Viral DNA: The active metabolite is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase.
DNA Chain Termination: This incorporation results in the termination of DNA chain elongation, thereby inhibiting viral replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zidovudine: Another nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Emtricitabine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in combination with other antiretroviral agents.
Uniqueness
Lamivudine-13C1,d2 is unique due to its stable isotope labeling, which allows for precise tracking and analysis in scientific research. This labeling provides valuable insights into the pharmacokinetics and pharmacodynamics of lamivudine, making it a powerful tool in drug development and research .
Propriétés
Formule moléculaire |
C8H11N3O3S |
|---|---|
Poids moléculaire |
232.26 g/mol |
Nom IUPAC |
4-amino-1-[(2R,5S)-2-[dideuterio(hydroxy)methyl]-1,3-oxathiolan-5-yl](213C)pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1/i3D2,8+1 |
Clé InChI |
JTEGQNOMFQHVDC-PPUZHDCLSA-N |
SMILES isomérique |
[2H]C([2H])([C@@H]1O[C@@H](CS1)N2C=CC(=N[13C]2=O)N)O |
SMILES canonique |
C1C(OC(S1)CO)N2C=CC(=NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


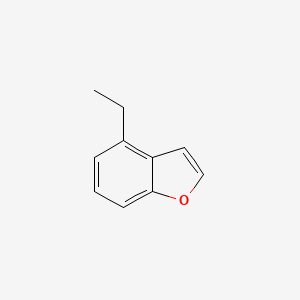
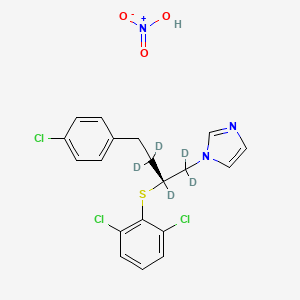


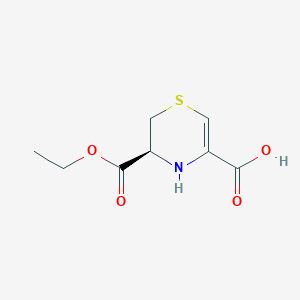


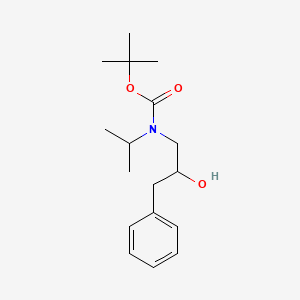
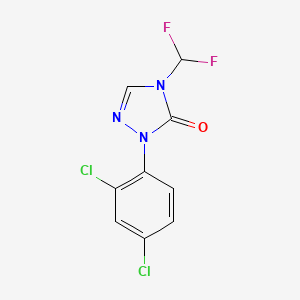
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
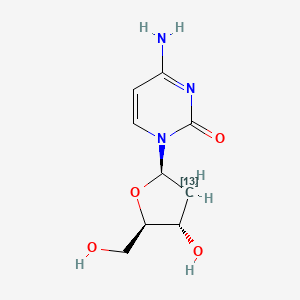
![6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
